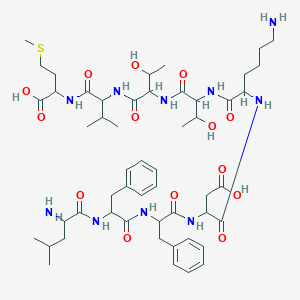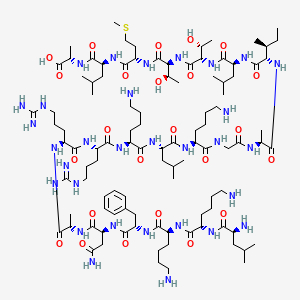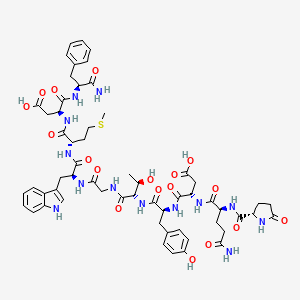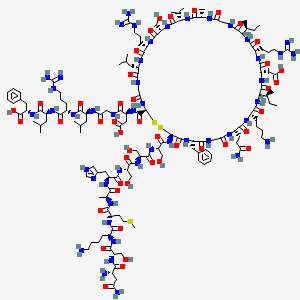
Melanocyte protein Pmel 17 precursor (209-217)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanocyte protein Pmel 17 precursor is a melanocyte-specific type I transmembrane glycoprotein . The encoded protein is enriched in melanosomes, which are the melanin-producing organelles in melanocytes . It plays an essential role in the structural organization of premelanosomes . This protein is involved in melanosome maturation, including melanogenesis, melanosome biogenesis, and melanin polymerization .
Synthesis Analysis
The synthesis of Pmel 17 involves various intracellular routes, directly or indirectly through the plasma membrane . Adaptor proteins (AP) play important roles in the sorting of proteins from the trans-Golgi network . Proteomics analysis detected Pmel 17, AP1, and AP2, but not AP3 or AP4 in early melanosomes .Molecular Structure Analysis
The molecular structure of Pmel 17 is complex. It is a 100 kDa, 661 amino acids long type I transmembrane glycoprotein . The transmembrane form of Pmel 17 is modified in the secretory pathway by elaboration of N-linked oligosaccharides and addition and modification of O-linked oligosaccharides .Chemical Reactions Analysis
Pmel 17 forms physiological amyloids that play a central role in melanosome morphogenesis and pigmentation . The maturation of unpigmented premelanosomes from stage I to II is marked by assembly of processed amyloidogenic fragments into parallel fibrillar sheets, which elongate the vesicle into a striated ellipsoidal shape .Physical And Chemical Properties Analysis
The physical and chemical properties of Pmel 17 are closely tied to its function. It is a type I transmembrane glycoprotein, which means it spans the cell membrane with its N-terminus outside the cell and its C-terminus inside . The molecular weight of Pmel 17 is 1035.21 .Wissenschaftliche Forschungsanwendungen
Gene Mapping and Protein Structure
- Chromosomal Mapping : Pmel 17, a melanocyte-specific gene, is mapped to chromosome 12 in humans and chromosome 10 in mice, near the silver coat color locus. This gene is involved in melanin content regulation in melanocytes (Kwon et al., 1991).
- Protein Composition : The Pmel 17 protein is composed of 645 amino acids with potential N-glycosylation sites and a membrane anchor segment, indicating it may be a membrane-associated protein in melanocytes (Kwon et al., 1991).
Melanosome Formation and Function
- Amyloid Fibril Formation : Pmel17 plays a key role in melanosome precursor organelles, where its proteolytic fragments form amyloid-like fibrils. These fibrils are crucial for melanosome maturation and melanin deposition (Watt et al., 2009).
- Melanosome Morphogenesis : Pmel17 is essential for initiating premelanosome morphogenesis within multivesicular bodies, suggesting its direct involvement in the biogenesis of premelanosomes (Berson et al., 2001).
Melanosome Transfer and Melanoma
- Melanosome Transfer Measurement : Pmel 17, as part of the melanosome-specific membrane-bound glycoprotein, can be quantitatively measured for evaluating melanosome transfer in human melanocyte-keratinocyte co-cultures. This measurement aids in understanding melanosome dynamics (Verdy et al., 2012).
- Melanoma-Related Research : Pmel 17/gp100 peptides are recognized by HLA-A3-restricted human CTL (Cytotoxic T Lymphocytes), suggesting its role in immune responses against melanoma cells and its potential use in melanoma immunotherapy (Skipper et al., 1996).
Protein Processing and Melanin Synthesis
- Proprotein Processing : Pmel17 undergoes processing by proprotein convertases during secretion, a crucial step for functional processing and melanosome biogenesis (Leonhardt et al., 2011).
- Melanin Polymerization : Pmel17/silver locus protein is associated with the polymerization of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to melanin, an essential step in melanin biosynthesis (Chakraborty et al., 1996).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
162558-10-3 |
|---|---|
Molekularformel |
C46H72N10O15 |
Molekulargewicht |
1005.12 |
Sequenz |
ITDQVPFSV |
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Melanocyte protein Pmel 17 precursor (209-217); gp100(209-217) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)





